5-chloro-3-(4-chlorobutyl)-1H-indole
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Overview
Description
5-chloro-3-(4-chlorobutyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The compound’s structure consists of an indole core with a 5-chloro substituent and a 4-chlorobutyl side chain at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-chlorobutyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is commercially available or can be synthesized from aniline and ethylene glycol.
Chlorination: The indole is chlorinated at the fifth position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is then alkylated at the third position with 4-chlorobutyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of indole are chlorinated using industrial chlorinating agents.
Continuous Alkylation: The chlorinated indole is continuously fed into a reactor where it undergoes alkylation with 4-chlorobutyl bromide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(4-chlorobutyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 3-(4-chlorobutyl)-1H-indole.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: 3-(4-chlorobutyl)-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-(4-chlorobutyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-chlorobutyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole: Lacks the 4-chlorobutyl side chain.
3-(4-chlorobutyl)-1H-indole: Lacks the chlorine substituent at the fifth position.
5-bromo-3-(4-chlorobutyl)-1H-indole: Has a bromine substituent instead of chlorine at the fifth position.
Uniqueness
5-chloro-3-(4-chlorobutyl)-1H-indole is unique due to the presence of both chlorine substituents at the fifth position and the 4-chlorobutyl side chain at the third position. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C12H13Cl2N |
---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorobutyl)-1H-indole |
InChI |
InChI=1S/C12H13Cl2N/c13-6-2-1-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,1-3,6H2 |
InChI Key |
SRTPSDCZLBCSCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCCCl |
Origin of Product |
United States |
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